4-Methylazulene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

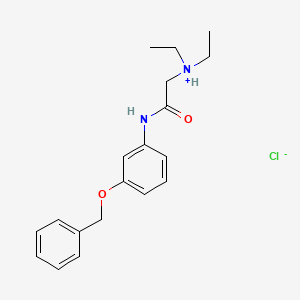

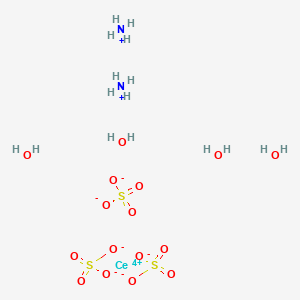

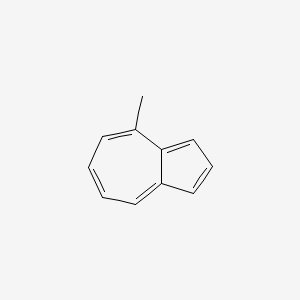

4-Methylazulene is a derivative of azulene, a non-alternant bicyclic aromatic hydrocarbon known for its deep blue color. The molecular formula of this compound is C₁₁H₁₀, and it has a molecular weight of 142.1971 g/mol . This compound is characterized by the presence of a methyl group at the fourth position of the azulene ring, which significantly influences its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylazulene can be synthesized through various methods. One common approach involves the selective functionalization of guaiazulene, an alkyl-substituted azulene available from natural sources . The synthesis typically involves the conversion of guaiazulene to its aldehyde derivative, followed by further functionalization to introduce the methyl group at the desired position . Another method includes the aromatization of 1,1-dicyanodihydroazulenes or a carbene insertion/ring expansion approach .

Industrial Production Methods: Industrial production of this compound often relies on the availability of guaiazulene from natural sources, such as essential oils extracted from Guajacum officinale or Matricaria chamomilla . The process involves dehydration and dehydrogenation of these essential oils to produce guaiazulene, which is then further processed to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylazulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methyl group at the fourth position influences its reactivity, making it a suitable candidate for selective functionalization .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

4-Methylazulene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex azulene derivatives. Its unique optical properties, such as halochromism and solvatochromism, make it valuable for developing colorimetric and fluorescent probes .

Biology and Medicine: In biology and medicine, this compound and its derivatives have shown potential as anti-inflammatory agents, with applications in treating conditions such as peptic ulcers and inflammation . Additionally, its unique molecular structure makes it a candidate for developing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic electronic materials. Its ability to absorb visible light and exhibit fluorescence makes it suitable for applications in optoelectronics and solar cells .

Mecanismo De Acción

The mechanism of action of 4-Methylazulene is primarily attributed to its unique molecular structure and electronic properties. The presence of the methyl group at the fourth position influences the electron density distribution within the molecule, making it more reactive towards electrophilic and nucleophilic agents .

Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparación Con Compuestos Similares

Guaiazulene: An alkyl-substituted azulene with anti-inflammatory properties.

1,4-Dimethylazulene: A derivative with two methyl groups, known for its enhanced stability and reactivity.

Propiedades

Número CAS |

17647-77-7 |

|---|---|

Fórmula molecular |

C11H10 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

4-methylazulene |

InChI |

InChI=1S/C11H10/c1-9-5-2-3-6-10-7-4-8-11(9)10/h2-8H,1H3 |

Clave InChI |

RVJUDUADOMIBMH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C2C1=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.